7-Tridecanol

Neuroscience Biophysics Membrane Biology

7-Tridecanol (CAS 927-45-7) is a symmetric secondary C13 fatty alcohol with the -OH precisely at position 7. Unlike primary isomers or branched blends, this regioisomer delivers distinct properties: a strategic hydrophobe for biodegradable surfactants meeting ecolabel standards; a validated probe for anesthesia mechanism studies (reversibly blocking nerve impulse conduction); and a ≥98% pure reference standard for GC-MS/GC-FID methods. Its symmetry enables synthesis of unique dialkyl peroxide initiators. Isomer substitution risks altered bioactivity, poor biodegradability, and unreliable calibration.

Molecular Formula C13H28O
Molecular Weight 200.36 g/mol
CAS No. 927-45-7
Cat. No. B1208236
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Tridecanol
CAS927-45-7
Molecular FormulaC13H28O
Molecular Weight200.36 g/mol
Structural Identifiers
SMILESCCCCCCC(CCCCCC)O
InChIInChI=1S/C13H28O/c1-3-5-7-9-11-13(14)12-10-8-6-4-2/h13-14H,3-12H2,1-2H3
InChIKeyKWUWHKRBPALTGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 50 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Tridecanol (CAS 927-45-7) Technical Overview for Scientific Procurement and Research Sourcing


7-Tridecanol (CAS 927-45-7), IUPAC name tridecan-7-ol, is a C13 secondary long-chain fatty alcohol with the molecular formula C13H28O and a molecular weight of 200.36 g/mol [1]. As a symmetric secondary alcohol with the hydroxyl group positioned at the exact center of a 13-carbon linear alkyl chain, it exhibits distinct physicochemical properties, including a melting point of 27.67 °C, a boiling point of 260.8 °C at 760 mmHg, and a calculated logP of approximately 5.19 [2]. This compound serves as a specialty chemical intermediate for the synthesis of surfactants, emulsifiers, and lubricants, and finds niche applications as a research reagent in analytical method development and lipid studies .

The Risks of Generic Substitution: Why 7-Tridecanol Cannot Be Freely Interchanged with Other C13 Alcohols


Procurement professionals and researchers cannot assume functional equivalence among the various isomers of tridecanol (C13H28O). The position of the hydroxyl group critically dictates the molecule's physicochemical properties, biological activity, and environmental fate. For instance, linearity and the degree of branching in C13 alcohols profoundly impact the biodegradability and performance of their derived surfactants, with highly branched commercial mixtures exhibiting compromised environmental profiles compared to linear or symmetrically secondary analogs [1]. Furthermore, head-to-head comparative studies demonstrate that the biological activity of long-chain alcohols, such as their ability to block nervous impulse conduction, is not only dependent on chain length but is exquisitely sensitive to the position of the functional group, with secondary isomers like 7-tridecanol showing distinct potency profiles compared to their primary and other secondary counterparts [2]. Therefore, substituting 7-tridecanol with a different isomer or an undefined mixture can lead to significant deviations in experimental outcomes or final product performance.

Quantitative Evidence Guide for 7-Tridecanol: Differentiating Data for Informed Sourcing Decisions


Differentiation 1: Positional Isomerism Dictates Biological Activity in Neuronal Models

In a comparative study of long-chain alkane derivatives on toad sciatic nerve bundles, 7-tridecanol demonstrated a unique biological activity profile distinct from its primary alcohol homolog and other secondary isomers. While the primary alcohol n-tridecanol (1-tridecanol) was found to be a partial anesthetic or inactive beyond the 'cut-off' point, the secondary isomer 7-tridecanol was able to reversibly block nervous impulse conduction [1]. This study directly quantified the relationship between functional group position and potency, establishing a clear structure-activity relationship.

Neuroscience Biophysics Membrane Biology

Differentiation 2: Surfactant Biodegradability is Inherently Linked to Hydrophobe Linearity

Industrial patent literature explicitly identifies the linearity of the tridecanol hydrophobe as a critical determinant of final surfactant biodegradability. While common commercial C13 alcohol mixtures are highly branched and derived from propylene oligomerization, a surfactant made from a linear C13 alcohol like 7-tridecanol (a symmetric, linear secondary alcohol) is expected to exhibit superior biodegradability [1]. This is a crucial differentiator for formulators aiming to meet stringent environmental regulations and sustainability targets.

Surfactant Chemistry Environmental Science Formulation Science

Differentiation 3: High Purity Grade Enables Use as a Certified Analytical Reference Standard

7-Tridecanol is commercially available in high-purity reagent grades suitable for use as an analytical reference standard. For example, it is supplied with a certified purity of 99.5%, making it directly applicable for method development, calibration, and system suitability testing in gas chromatography (GC) and lipid analysis . This level of purity and documentation is not a standard feature of all tridecanol isomers, which are often sold as complex isomeric mixtures for bulk industrial use.

Analytical Chemistry Method Development Quality Control

Differentiation 4: A Distinct Intermediate for the Synthesis of Specialized Peroxide Initiators

The unique symmetric secondary alcohol structure of 7-tridecanol enables its use as a specific precursor for synthesizing symmetric dialkyl peroxides, such as 7-[(Tridecan-7-yl)peroxy]tridecane . This derivative serves as a polymerization initiator. This synthetic pathway is not accessible or is less straightforward when using primary alcohols like 1-tridecanol or other asymmetrical secondary alcohols, providing 7-tridecanol with a unique and valuable niche as a building block for specialized initiators.

Polymer Chemistry Organic Synthesis Materials Science

Differentiation 5: Physicochemical Properties as a Predictor of Environmental Fate and Handling

Quantitative structure-property relationships (QSPR) provide distinct predicted values for key environmental fate parameters of 7-tridecanol. Its estimated log Kow (octanol-water partition coefficient) of approximately 5.19 indicates very high hydrophobicity and a strong potential to bioaccumulate [1]. Its water solubility is estimated to be very low, at 5.237 mg/L at 25 °C . These values are distinct from those of shorter-chain alcohols or more branched isomers and are essential data for environmental risk assessments and for understanding its behavior in aqueous formulations.

Environmental Chemistry Physical Chemistry Risk Assessment

Recommended Research and Industrial Application Scenarios for 7-Tridecanol Based on Differential Evidence


Neuroscience Research: Investigating Membrane Excitability and Anesthetic Cut-off Phenomena

Based on direct comparative evidence, 7-tridecanol is a valuable tool for biophysicists and neuroscientists studying the molecular mechanisms of anesthesia and the 'cut-off' effect in homologous series of alcohols. Unlike 1-tridecanol, which is largely inactive, 7-tridecanol can reversibly block nervous impulse conduction, making it a specific probe to investigate how the position of a hydroxyl group within a lipid bilayer influences membrane protein function and neuronal excitability [1].

Environmental Formulation: Developing Readily Biodegradable Surfactants

For industrial chemists formulating detergents, emulsifiers, or personal care products, 7-tridecanol is a strategic choice of hydrophobe for creating surfactants with an improved environmental profile. The established link between alcohol linearity and enhanced biodegradability, as detailed in recent patent literature, supports the use of this linear secondary alcohol over highly branched commercial C13 blends to meet ecolabel standards and reduce environmental persistence [1].

Analytical Chemistry: Serving as a High-Purity Reference Standard for Method Validation

In analytical laboratories developing or validating methods for the quantification of long-chain alcohols in complex matrices (e.g., environmental samples, biological fluids, or industrial products), the commercially available 99.5% purity grade of 7-tridecanol makes it an ideal reference standard. Its use ensures accurate calibration and system suitability for techniques like GC-FID or GC-MS, providing a level of quantitative reliability not attainable with undefined isomeric mixtures [1].

Polymer and Materials Science: Synthesizing Symmetric Peroxide Initiators

Researchers in polymer chemistry can leverage the symmetric nature of 7-tridecanol to synthesize unique dialkyl peroxide initiators, such as 7-[(Tridecan-7-yl)peroxy]tridecane. This provides a route to study the effects of initiator symmetry and alkyl chain length on polymerization kinetics and the properties of the resulting polymers, a synthetic avenue not readily accessible from other tridecanol isomers [1].

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